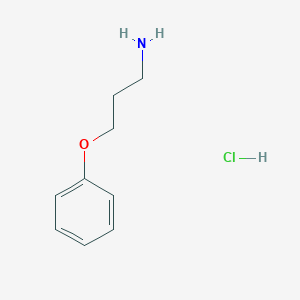

(3-Aminopropoxy)benzene hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWGNQQRTPIYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminopropoxy)benzene Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropoxy)benzene hydrochloride (CAS Number: 83708-39-8) is a key chemical intermediate belonging to the aryloxypropylamine class of compounds.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents, most notably as a cornerstone of many beta-adrenergic receptor antagonists (β-blockers).[2][3] The inherent chemical functionalities of this compound—a primary amine, a flexible propyl linker, and a phenoxy group—make it a highly versatile building block for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 83708-39-8 | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | General knowledge of hydrochloride salts |

| Storage | Room Temperature | [1] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin and eye irritation upon contact. Ingestion or inhalation should be avoided. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the O-alkylation of phenol with a suitable three-carbon aminopropyl synthon, followed by conversion to the hydrochloride salt.

Proposed Synthetic Workflow

A plausible and scalable synthesis is outlined below, drawing upon established methodologies for the preparation of analogous aryloxypropylamines.[4][5]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: O-Alkylation of Phenol

-

To a stirred solution of phenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) at room temperature.

-

Stir the mixture for 30-60 minutes to ensure the complete formation of the phenoxide salt.

-

Add 3-chloropropylamine hydrochloride (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Aminopropoxy)benzene free base.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent facilitates the nucleophilic substitution reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

-

The addition of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the subsequent alkylation.

-

Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (3-Aminopropoxy)benzene free base in a minimal amount of a suitable organic solvent such as ethanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (1 equivalent) in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Self-Validating System: The purity of the final product can be readily assessed by measuring its melting point and by spectroscopic methods such as NMR and IR. The formation of a crystalline solid with a sharp melting point is a good indicator of purity.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the propoxy chain, and the protons of the ammonium group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the benzene ring and the aliphatic carbons of the propoxy chain.

A representative ¹H NMR spectrum of benzene in an external reference shows a signal around 6.6-7.4 ppm, which can be used as a general reference for the aromatic region.[6]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the routine quality control of this compound.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and a polar organic solvent (e.g., acetonitrile or methanol).[7][8] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 270 nm) |

| Column Temperature | 25-30 °C |

This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.[8]

Applications in Drug Discovery and Development

The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of compounds targeting a variety of biological systems.[2]

As a Building Block for Beta-Adrenergic Receptor Antagonists

The most prominent application of aryloxypropylamines is in the development of β-blockers.[2] These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The general structure of many β-blockers features an aryloxypropanolamine moiety.

Caption: General structure of β-blockers and a synthetic approach from this compound.

The primary amine of this compound can be further elaborated to introduce the characteristic propanolamine side chain and various substituents on the nitrogen atom, which are crucial for modulating the pharmacological activity and selectivity for β₁ and β₂ adrenergic receptors.[3][9]

Potential in Other Therapeutic Areas

The versatility of the (3-Aminopropoxy)benzene scaffold extends beyond β-blockers. Derivatives have been investigated for a range of other pharmacological activities, including:

-

Antiulcer Agents: Certain phenoxypropylamine derivatives have shown significant gastric acid antisecretory activity.[4]

-

Anticancer Agents: Aryloxypropanolamine derivatives have been designed and synthesized as β₃-adrenergic receptor antagonists with potential applications in cancer therapy.[10]

The ability to readily modify the aromatic ring, the propyl linker, and the amino group allows for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization in various drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis, well-defined chemical properties, and the proven pharmacological importance of the aryloxypropylamine scaffold make it an attractive starting material for the discovery of novel therapeutic agents. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its potential in their ongoing and future research endeavors.

References

-

Wikipedia. (2024). Discovery and development of beta-blockers. [Link]

-

Baker, M. (2000). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. PubMed. [Link]

-

Various Authors. (n.d.). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. PMC. [Link]

-

PrepChem. (n.d.). Synthesis of 3-phenoxy-3-phenylpropylamine. [Link]

-

Various Authors. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. [Link]

-

Tucker, H. (1980). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. PubMed. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Feng, G., Nguyen, A. L., & Wang, Q. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. ACS Catalysis. [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

- Google Patents. (n.d.).

-

Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

-

PubChem. (n.d.). (3-Phenoxypropyl)amine. [Link]

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

-

Wikipedia. (2024). Phenol ether. [Link]

-

Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]

- Google Patents. (n.d.).

-

Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society. [Link]

-

Feng, G., Nguyen, A. L., & Wang, Q. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C-O Coupling. PubMed. [Link]

-

Various Authors. (1979). Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column. [Link]

-

PubChem. (n.d.). Benzene hydrochloride. [Link]

-

Various Authors. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the benzene-carbon tetrachloride samples measured... [Link]

-

KNAUER. (n.d.). High-throughput and sensitive HPLC analysis of lipids used in LNP formulations with evaporative light scattering detection. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenol ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to (3-Aminopropoxy)benzene Hydrochloride for Advanced Research Applications

This compound is a deceptively simple molecule that serves as a cornerstone in the synthesis of complex chemical entities, particularly within the pharmaceutical and materials science landscapes. Its structure, featuring a terminal primary amine, a flexible propyl linker, and a stable phenyl ether, offers a trifecta of chemical handles that researchers can exploit for molecular elaboration. The hydrochloride salt form enhances its stability and improves its handling characteristics, making it a reliable reagent in multi-step synthetic campaigns.

This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its synthesis, characterization, and strategic application. Authored from the perspective of a senior application scientist, the following sections are designed to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this compound in their work. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references.

PART 1: Molecular Structure and Physicochemical Profile

The utility of this compound stems directly from its molecular architecture. The combination of an aromatic ring, an ether linkage, an aliphatic chain, and an ammonium salt dictates its reactivity, solubility, and spectroscopic signature.

Chemical Identity and Core Structure

The molecule consists of a phenoxy group connected via a three-carbon propyl chain to an amino group, which is protonated to form the hydrochloride salt. This structure is fundamental to its role as a versatile linker and pharmacophore component.

Caption: Molecular structure of this compound.

Physicochemical and Identification Data

A precise understanding of the compound's properties is critical for its effective use in experimental design, ensuring accurate stoichiometry and appropriate reaction conditions.

| Property | Value | Source |

| CAS Number | 83708-39-8 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/solid | [3] |

| Purity | Typically ≥97% | [1] |

| SMILES | Cl.NCCCOC1=CC=CC=C1 | [2] |

| InChI Key | JTWGNQQRTPIYSJ-UHFFFAOYSA-N | [2] |

PART 2: Synthesis and Spectroscopic Characterization

The synthesis and rigorous confirmation of this compound's structure are foundational steps for its application in research. This section provides a validated protocol and the analytical framework for its characterization.

A Representative Synthetic Workflow

A common and reliable method to synthesize the parent amine involves the O-alkylation of phenol with a protected 3-aminopropanol derivative, followed by deprotection. The final step involves treatment with hydrochloric acid to yield the target salt. The use of a protecting group, such as a phthalimide, is crucial to prevent the amine from acting as a competing nucleophile during the alkylation step.

Caption: Generalized workflow for the synthesis of (3-Aminopropoxy)benzene HCl.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example adapted from established organic synthesis principles for ether formation and amine deprotection.

Step 1: N-(3-phenoxypropyl)phthalimide Synthesis

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (9.4 g, 0.1 mol), N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol), and potassium carbonate (20.7 g, 0.15 mol).

-

Add 100 mL of N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed (typically 6-8 hours).

-

After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

-

Suspend the dried N-(3-phenoxypropyl)phthalimide (0.1 mol) in 150 mL of ethanol in a 500 mL round-bottom flask.

-

Add hydrazine hydrate (7.5 mL, 0.15 mol) to the suspension.

-

Heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture and acidify with concentrated HCl to pH ~1.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from an ethanol/ether mixture to yield pure this compound as a white crystalline solid.

Self-Validating Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is non-negotiable. The combination of NMR, IR, and MS provides a comprehensive and self-validating "fingerprint" of the molecule.

| Technique | Expected Observations |

| ¹H NMR | Multiplet, ~7.2-7.4 ppm (3H, Ar-H); Multiplet, ~6.9-7.0 ppm (2H, Ar-H); Triplet, ~4.1 ppm (2H, O-CH₂); Broad singlet, ~8.2 ppm (3H, NH₃⁺); Triplet, ~3.1 ppm (2H, N-CH₂); Quintet, ~2.1 ppm (2H, CH₂-CH₂-CH₂) |

| IR (cm⁻¹) | 3200-2800 (broad, N-H stretch of amine salt); 3050-3030 (C-H aromatic stretch); 2960-2850 (C-H aliphatic stretch)[4]; 1600, 1490 (C=C aromatic ring stretch); 1240 (C-O ether stretch)[4] |

| MS (ESI+) | Expected m/z for the free base [M+H]⁺: 152.1070 |

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often preferred as the amine protons are readily observable.

-

Vortex the tube gently to ensure complete dissolution.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

PART 3: Utility in Drug Discovery and Medicinal Chemistry

The (3-Aminopropoxy)benzene moiety is more than a simple linker; it is a privileged structural motif found in numerous biologically active compounds. Its utility arises from a combination of favorable properties. The ether linkage is metabolically robust, the propyl chain provides optimal spacing and conformational flexibility to position functional groups for receptor binding, and the primary amine serves as a versatile handle for diversification.

Role as a Versatile Synthetic Scaffold

The terminal amine of (3-Aminopropoxy)benzene is a nucleophilic site ripe for chemical modification. It can be readily acylated, alkylated, or used in reductive amination to build a diverse library of compounds from a single, common intermediate. This strategy is highly efficient in early-stage drug discovery for structure-activity relationship (SAR) studies. The phenoxy group can also be substituted at the aromatic ring in earlier synthetic steps to explore electronic and steric effects.[5]

Caption: Synthetic diversification of the (3-Aminopropoxy)benzene scaffold.

Precursor to Pharmacologically Active Agents

The aryloxypropylamine structure is a key component in many pharmaceuticals. For instance, analogs of this compound are crucial for synthesizing selective α1A-adrenergic receptor antagonists like Silodosin, which is used to treat benign prostatic hyperplasia.[5] In these molecules, the (3-Aminopropoxy)benzene unit correctly orients other functional groups within the receptor's binding pocket, highlighting its importance as a pharmacophore. Its presence in various central nervous system (CNS) agents and cardiovascular drugs further underscores its value in medicinal chemistry.[6]

PART 4: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. The hydrochloride salt form of (3-Aminopropoxy)benzene presents specific hazards that must be managed.

Hazard Profile and Personal Protective Equipment (PPE)

The compound is classified as an irritant and may be harmful if swallowed or inhaled.[7][8] Prolonged or repeated exposure should be avoided.[3]

| Hazard Category | Precautionary Statement |

| Eye Contact | Causes serious eye irritation.[7] Wear chemical safety goggles or a face shield.[8] |

| Skin Contact | Causes skin irritation.[7][8] Wear nitrile or other appropriate protective gloves.[3] |

| Inhalation | May cause respiratory irritation.[7][8] Use only in a well-ventilated area or a chemical fume hood.[3] |

| Ingestion | Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product.[9] |

Recommended Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a quintessential example of a molecular building block whose value is defined by its structural versatility and chemical reliability. For the research scientist and drug development professional, a thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential. From its role as a dependable precursor in complex synthetic routes to its presence as a core scaffold in pharmacologically active molecules, this compound remains a vital tool in the arsenal of modern chemistry. This guide has provided the in-depth technical framework necessary to leverage its properties with expertise, confidence, and safety.

References

- Vertex AI Search. (n.d.).

- Sigma-Aldrich. (2025).

- Chevron Phillips Chemical. (2021).

- Fisher Scientific. (2025).

- (n.d.).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026.

- BenchChem. (2025). Application Notes and Protocols: (3-iodopropoxy)Benzene in Pharmaceutical Synthesis. Retrieved January 14, 2026.

-

Grether, U., et al. (n.d.). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. CAS RN 83708-39-8 | Fisher Scientific [fishersci.ie]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. cpchem.com [cpchem.com]

Spectroscopic Characterization of (3-Aminopropoxy)benzene Hydrochloride: A Technical Guide

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug development and materials science, the unambiguous structural elucidation of chemical entities is the bedrock upon which all subsequent research is built. (3-Aminopropoxy)benzene hydrochloride (CAS: 83708-39-8) is a versatile building block, and its purity and identity must be rigorously confirmed before its inclusion in any synthetic pathway or biological assay.[1][2] This guide provides an in-depth exploration of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

It is important to note that while this compound is commercially available, its comprehensive, experimentally verified spectroscopic data is not consistently published in publicly accessible databases. Therefore, this document serves a dual purpose: it is both a practical guide to the established methodologies for acquiring this data and a predictive analysis of the expected spectral features based on the known molecular structure and fundamental spectroscopic principles. We will explain the causality behind experimental choices and interpret the anticipated data, providing researchers with a robust framework for their own analytical validation.

Molecular Structure and Overview

This compound is comprised of a phenyl group linked via an ether oxygen to a propyl chain, which is terminated by an amine group protonated to form an ammonium chloride salt. This structure presents several distinct features that are readily identifiable by spectroscopic methods.

-

Key Functional Groups: Aromatic ring, ether linkage, primary ammonium salt.

The following sections will deconstruct the molecule from the perspective of each analytical technique.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR reveals the electronic environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling. The hydrochloride form means the spectrum is typically run in D₂O or DMSO-d₆ to ensure solubility. The chemical shifts (δ) are influenced by the electronegative oxygen and ammonium groups.

Expected ¹H NMR Data (Predicted for D₂O)

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale |

| H-Ar (ortho to -O) | 7.0 - 7.1 | Doublet (d) | 2H | ~8-9 | Deshielded by ether linkage, adjacent to one proton. |

| H-Ar (meta to -O) | 7.3 - 7.4 | Triplet (t) | 2H | ~8-9 | Less affected by ether, adjacent to two protons. |

| H-Ar (para to -O) | 7.0 - 7.1 | Triplet (t) | 1H | ~7-8 | Shielded relative to meta, adjacent to two protons. |

| O-CH₂ -CH₂-CH₂ | 4.1 - 4.2 | Triplet (t) | 2H | ~6-7 | Deshielded by adjacent electronegative oxygen. |

| O-CH₂-CH₂ -CH₂ | 2.1 - 2.3 | Pentet (p) | 2H | ~6-7 | Aliphatic proton, split by two adjacent CH₂ groups. |

| CH₂-CH₂ -NH₃⁺ | 3.1 - 3.3 | Triplet (t) | 2H | ~7-8 | Deshielded by adjacent electronegative NH₃⁺ group. |

| -NH₃ ⁺ | ~4.8 (variable) | Singlet (s, broad) | 3H | None | Exchange with D₂O can broaden or remove this signal. |

Note: The aromatic region (6.5-8.0 ppm) confirms the benzene ring. The distinct aliphatic signals confirm the 3-carbon chain and its substitution pattern.[3]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. Reference the spectrum to the residual solvent peak.

Caption: ¹H NMR Spin Systems in the Molecule.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical nature (sp², sp³, etc.).

Expected ¹³C NMR Data (Predicted)

| Assigned Carbons | Predicted δ (ppm) | Rationale |

| C -O (ipso) | 158 - 159 | Aromatic carbon attached to electronegative oxygen is highly deshielded. |

| C -H (meta) | 129 - 130 | Standard aromatic C-H chemical shift. |

| C -H (ortho) | 114 - 115 | Shielded relative to other aromatic carbons by the ether group. |

| C -H (para) | 121 - 122 | Aromatic C-H, intermediate chemical shift. |

| O-C H₂ | 65 - 66 | Aliphatic carbon attached to oxygen is deshielded. |

| C H₂-NH₃⁺ | 37 - 38 | Aliphatic carbon attached to the ammonium group. |

| O-CH₂-C H₂ | 28 - 29 | Standard aliphatic carbon, least deshielded in the chain. |

Note: The presence of 4 distinct signals in the aromatic region (110-160 ppm) and 3 signals in the aliphatic region (<70 ppm) would strongly support the proposed structure.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H |

| 3000 - 2800 | N-H Stretch | Strong, Broad | Primary Ammonium (R-NH₃⁺) |

| 2960 - 2850 | C-H Stretch | Medium | Aliphatic C-H |

| 1600 & 1500 | C=C Stretch | Strong, Sharp | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Strong | Aryl-Alkyl Ether |

| 900 - 675 | C-H Bend | Strong | Aromatic Out-of-Plane Bending |

Causality in Interpretation: The most telling feature would be the very broad and strong absorption centered around 2900-3000 cm⁻¹, which is characteristic of an ammonium salt. This, combined with the strong C-O ether stretch around 1225 cm⁻¹ and the classic aromatic C=C peaks, provides a definitive functional group fingerprint for the molecule.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Lower the anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For a salt like this, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, pre-charged molecules. The analysis will detect the cationic form, (3-Aminopropoxy)benzene, after the loss of HCl. The free base has a molecular weight of 151.10 g/mol .

Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion Identity | Rationale |

| 152.11 | [M+H]⁺ | Protonated molecular ion of the free base (C₉H₁₃NO). This is the parent ion. |

| 94.04 | [C₆H₆O]⁺˙ | Fragment resulting from cleavage of the O-C(propyl) bond, forming a phenol radical cation. |

| 77.04 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire aminopropoxy group. |

| 58.07 | [C₃H₈N]⁺ | Fragment from cleavage of the O-C(aryl) bond. |

Fragmentation Logic: The molecule does not possess an easily ionizable site for Electron Impact (EI), making ESI the superior choice. In the ESI source, the molecule is already a cation. When subjected to collision-induced dissociation (MS/MS), the weakest bonds are most likely to cleave. The ether linkages (C-O) are prime candidates for fragmentation, leading to the characteristic fragments listed above.

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

Conclusion: A Unified Spectroscopic Signature

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic convergence of data from NMR, IR, and MS.

-

IR confirms the presence of the key functional groups: ammonium, ether, and aromatic ring.

-

MS confirms the molecular mass of the parent cation and provides fragmentation patterns consistent with the proposed structure.

-

NMR provides the definitive and unambiguous map of the proton and carbon skeleton, confirming the specific arrangement of the phenoxy and aminopropyl moieties.

By following the protocols and understanding the expected spectral data outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity of their scientific endeavors.

References

-

PubChemLite. 1-(4-fluorophenyl)-3-phenoxypropan-1-amine hydrochloride (C15H16FNO). Available at: [Link]

-

Vibrant Pharma Inc. This compound; (3-phenoxypropyl)amine hydrochloride. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Pharmaffiliates. 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Available at: [Link]

-

PubChemLite. 2-methyl-3-phenoxypropan-1-amine hydrochloride (C10H15NO). Available at: [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

NIST. Benzene - NIST Chemistry WebBook. Available at: [Link]

-

NIH National Library of Medicine. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Available at: [Link]

-

University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, benzene, experimental) (HMDB0004811). Available at: [Link]

-

University of Puget Sound. Summary of C13-NMR Interpretation. Available at: [Link]

-

University of Manchester. ANALYSIS OF THE ORGANIC MASS SPECTRA. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Available at: [Link]

-

NIST. Benzene, (3-chloropropyl)- - NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and.... Available at: [Link]

-

NIST. 1,3,5-Benzenetricarbonyl trichloride - NIST Chemistry WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (3-Aminopropoxy)benzene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of (3-Aminopropoxy)benzene hydrochloride (CAS No: 83708-39-8). While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles, key physicochemical properties, and detailed experimental protocols necessary for its thorough investigation. The guide is designed to equip researchers and drug development professionals with the scientific rationale and practical methodologies to determine the aqueous and organic solvent solubility, understand its pH-dependent behavior, and establish robust analytical techniques for quantification.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, an amine salt, its solubility profile dictates its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive understanding of solubility is paramount for formulation development, ensuring adequate bioavailability, and predicting potential challenges in drug delivery. This guide provides the theoretical and practical foundation for elucidating the solubility characteristics of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Chemical Name | 3-phenoxypropan-1-amine hydrochloride | [1][2] |

| CAS Number | 83708-39-8 | [1][2] |

| Molecular Formula | C9H14ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [1][2] |

| Chemical Structure | Cl.NCCCOC1=CC=CC=C1 | [2] |

This compound is an amine salt, which suggests a higher aqueous solubility compared to its free base form due to the ionic nature of the hydrochloride salt.

The Influence of pH and pKa on Solubility

The solubility of ionizable compounds like this compound is intrinsically linked to the pH of the medium and the compound's acid dissociation constant (pKa). The primary amine group in the molecule can exist in a protonated (ionized) or deprotonated (neutral) state.

The pKa is the pH at which the ionized and unionized forms of the compound are present in equal concentrations.

-

At pH < pKa: The amine group will be predominantly protonated (R-NH3+), leading to higher aqueous solubility due to its ionic character.

-

At pH > pKa: The amine group will be predominantly in its neutral, free base form (R-NH2), which is generally less water-soluble and more lipid-soluble.

Logical Relationship: pH, pKa, and Solubility

Caption: The interplay between solution pH and the pKa of this compound dictates its ionization state and consequent aqueous solubility.

Experimental Determination of Solubility

Two primary types of solubility measurements are crucial in drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the solid state.[6] This is a critical parameter for understanding the maximum concentration achievable in a formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Workflow: Thermodynamic Solubility Determination

Caption: A streamlined workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[7][8] This is particularly relevant in early drug discovery for screening large numbers of compounds.

Experimental Workflow: Kinetic Solubility Determination

Caption: A typical workflow for the high-throughput determination of the kinetic solubility of this compound.

Protocol: UV-Vis Plate Reader Method for Kinetic Solubility

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., PBS pH 7.4) to all wells to achieve the final desired concentrations and a low percentage of DMSO (typically 1-5%).[8]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[9]

-

Measurement: Measure the absorbance of each well using a UV-Vis plate reader at the wavelength of maximum absorbance (λmax) of the compound. The concentration at which a significant drop in absorbance is observed (due to precipitation) is considered the kinetic solubility. Alternatively, the plate can be filtered, and the absorbance of the filtrate measured.[9]

Analytical Methods for Quantification

Accurate and validated analytical methods are crucial for quantifying the concentration of this compound in solubility studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of organic molecules.[10][11]

Proposed HPLC-UV Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound. The presence of the benzene ring suggests strong absorbance in the UV region, likely between 250-280 nm. A full UV-Vis scan should be performed to determine the optimal λmax for quantification.

-

Column Temperature: 25-30°C.

UV-Vis Spectrophotometry

For simpler matrices where interfering substances are not present, direct UV-Vis spectrophotometry can be a rapid method for concentration determination. A standard curve of known concentrations of this compound in the relevant solvent must be prepared to correlate absorbance with concentration, following Beer-Lambert's law.

Solubility in Organic Solvents

Understanding the solubility in common organic solvents is important for various aspects of drug development, including synthesis, purification, and the preparation of stock solutions for biological assays.

Recommended Solvents for Testing:

-

Protic Solvents: Ethanol, Methanol

-

Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Less Polar Solvents: Dichloromethane (DCM), Ethyl Acetate

The solubility in these solvents can be determined using the thermodynamic shake-flask method outlined previously.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility profile of this compound. By employing the described thermodynamic and kinetic solubility assays, coupled with robust HPLC-UV or UV-Vis analytical methods, researchers can generate the critical data needed to advance this compound through the drug development pipeline. Future work should focus on obtaining precise experimental values for the pKa and the solubility in a range of pharmaceutically relevant solvents and biorelevant media to build a complete and predictive solubility profile.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Ansari, F. L., et al. (2017). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures. Journal of Molecular Liquids, 242, 798-806.

-

Ansari, F. L., et al. (n.d.). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures. King Saud University. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.

-

Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

Angene Chemical. (2025, February 26). Safety Data Sheet: m-Aminophenyl Tosylate. Retrieved from [Link]

-

Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet: 1-Phenoxypropan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). Product Catalogue. Retrieved from [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. CAS RN 83708-39-8 | Fisher Scientific [fishersci.ie]

- 3. peerj.com [peerj.com]

- 4. How to Predict pKa | Rowan [rowansci.com]

- 5. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 6. evotec.com [evotec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. improvedpharma.com [improvedpharma.com]

(3-Aminopropoxy)benzene hydrochloride mechanism of action

An Investigative Guide to the Potential Mechanism of Action of (3-Aminopropoxy)benzene hydrochloride

Abstract

This compound is a chemical entity with a structure suggestive of potential biological activity; however, its specific mechanism of action is not extensively documented in publicly accessible scientific literature. This technical guide presents a structured, hypothesis-driven framework for the systematic investigation of its pharmacological profile. We provide a comprehensive, multi-tiered research plan, from initial computational screening to detailed in vitro and cellular assays, designed for researchers and drug development professionals. This document serves as a roadmap for elucidating the molecular targets and cellular effects of novel compounds like this compound, emphasizing experimental causality and self-validating protocols to ensure scientific rigor.

Introduction: Structural Analysis and Hypothesis Generation

The molecular structure of this compound, featuring a flexible aminopropoxy chain attached to a phenyl ring, is reminiscent of various known pharmacologically active agents. The presence of a primary amine and an ether linkage suggests potential interactions with a range of biological targets. While its primary documented use is as a chemical intermediate in synthesis, its structural motifs warrant a thorough investigation into its potential as a bioactive molecule.

Several plausible hypotheses can be derived from its structure:

-

Hypothesis 1: Monoamine Receptor Agonist/Antagonist: The phenoxypropylamine scaffold is a component of molecules known to target monoamine receptors, such as certain beta-blockers and serotonin receptor modulators.

-

Hypothesis 2: Ion Channel Modulation: The flexible carbon chain and terminal amine group could facilitate interaction with voltage-gated or ligand-gated ion channels.

-

Hypothesis 3: Enzyme Inhibition: The molecule could potentially fit into the active site of various enzymes, particularly those that recognize aromatic or amine-containing substrates.

This guide outlines a systematic approach to test these hypotheses.

Tier 1: In Silico Target Prediction and Profiling

The initial phase of investigation leverages computational methods to predict potential biological targets, thereby prioritizing subsequent experimental validation. This cost-effective approach narrows the field of potential protein interactions.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

-

3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Target Database Selection: Utilize a comprehensive protein structure database, such as the Protein Data Bank (PDB), filtered for human proteins or specific target classes (e.g., GPCRs, ion channels, kinases).

-

Reverse Docking Simulation: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the ligand against the prepared target library. This process computationally "docks" the molecule into the binding sites of thousands of proteins to identify potential favorable interactions.

-

Scoring and Ranking: Analyze the docking results based on binding energy scores and clustering of top-ranked targets. A lower binding energy generally indicates a more stable protein-ligand complex.

-

Pharmacophore Modeling: Use the top-ranked poses to generate a pharmacophore model. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. Screen this model against a database of known active compounds to identify similarities in binding modes.

-

Data Analysis: Consolidate the list of potential targets. Prioritize targets that are functionally related or appear consistently across different screening methods for in vitro validation.

Tier 1 Workflow Diagram

Caption: Workflow for determining the functional activity of the compound.

Summary and Future Directions

This guide provides a foundational, multi-tiered strategy for the elucidation of the mechanism of action for this compound. The proposed workflow, beginning with broad in silico screening and progressively narrowing to specific in vitro and cellular functional assays, ensures a logical and resource-efficient investigation.

Table 1: Summary of Proposed Investigative Tiers

| Tier | Stage | Objective | Key Methodologies | Primary Endpoint |

| 1 | Computational | Target Identification & Prioritization | Reverse Docking, Pharmacophore Screening | List of potential protein targets |

| 2 | In Vitro | Target Binding Validation | Radioligand Binding Assays, Enzyme Assays | Binding Affinity (Ki), IC₅₀ |

| 3 | Cellular | Functional Characterization | cAMP Assays, Ion Flux Assays | Functional Potency (EC₅₀), Efficacy |

Positive results from this comprehensive evaluation would warrant progression to more complex studies, including downstream signaling pathway analysis (e.g., phosphorylation cascades), off-target liability screening, and eventually, preclinical in vivo models to assess physiological effects and pharmacokinetic properties. This structured approach provides the necessary foundation for transforming a molecule of unknown function into a well-characterized pharmacological tool or potential therapeutic lead.

References

-

PharmMapper Server: (2017). A comprehensive server for pharmacophore-based target identification. Source: Nucleic Acids Research.[Link]

-

Protein Data Bank (PDB): (n.d.). The single global archive for 3D macromolecular structure data. Source: RCSB PDB.[Link]

-

Hulme, E. C., & Trevethick, M. A.: (2010). Ligand binding assays at equilibrium: validation and interpretation. Source: British Journal of Pharmacology.[Link]

An In-depth Technical Guide to the Discovery and Synthesis of Phenoxypropylamine Derivatives

Abstract

The phenoxypropylamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, most notably in the realm of neuroscience. This in-depth technical guide provides a comprehensive overview of the discovery, design principles, and synthetic strategies for this important class of molecules. We will delve into the historical context of their development, dissect the key structural features that govern their biological activity, and provide detailed, field-proven synthetic protocols for the preparation of key therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of phenoxypropylamine derivatives in their own research and development endeavors.

Introduction and Historical Context: From Side Effects to Selective Modulation

The story of phenoxypropylamine-based therapeutics is a classic example of serendipity and rational drug design converging. The journey begins not with a targeted search for antidepressants, but with the observation of unexpected side effects in first-generation antihistamines.[1][2] Specifically, diphenhydramine, a well-known antihistamine, was noted to possess mild antidepressant properties.[1][3] This observation sparked the interest of researchers at Eli Lilly, who hypothesized that the dual aromatic rings and the amino side chain of diphenhydramine could be a starting point for developing novel CNS-active agents.

This line of inquiry led to the synthesis of 3-phenoxy-3-phenylpropan-1-amine (PPPA), a structural analogue of diphenhydramine.[2][4] Subsequent screening of a library of PPPA derivatives for their ability to inhibit the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—led to a breakthrough.[1][5] In 1972, a derivative with a trifluoromethyl substituent on one of the phenyl rings was identified as a potent and selective serotonin reuptake inhibitor (SSRI).[1] This compound, fluoxetine (Prozac), would go on to revolutionize the treatment of depression and anxiety disorders.[1][5]

The success of fluoxetine spurred further exploration of the phenoxypropylamine scaffold, leading to the development of other important drugs, each with a distinct monoamine reuptake inhibition profile. These include the selective norepinephrine reuptake inhibitor (NRI) atomoxetine, the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, and the NRI reboxetine.[4] This family of drugs highlights the remarkable versatility of the phenoxypropylamine core in achieving selective modulation of monoamine transporters.

Key Structural Features & Design Principles: A Pharmacophore for Monoamine Reuptake Inhibition

The biological activity of phenoxypropylamine derivatives is intrinsically linked to a set of key structural features that define their interaction with monoamine transporters. A generalized pharmacophore model for these inhibitors can be described as follows:

Caption: Racemic synthesis of Fluoxetine.

Experimental Protocol: Racemic Fluoxetine Synthesis

-

Mannich Reaction: Acetophenone is reacted with paraformaldehyde and dimethylamine hydrochloride in a suitable solvent like ethanol with catalytic acid. The mixture is refluxed to yield β-dimethylaminopropiophenone hydrochloride.

-

Reduction: The resulting β-amino ketone is reduced to the corresponding amino alcohol, N,N-dimethyl-3-phenyl-3-hydroxypropylamine, using a reducing agent such as sodium borohydride (NaBH₄) in methanol.

-

Williamson Ether Synthesis: The hydroxyl group of the amino alcohol is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide is then reacted with 4-chlorobenzotrifluoride to form the ether linkage.

-

Demethylation and Salt Formation: The tertiary amine is demethylated, often using cyanogen bromide (von Braun reaction) or a chloroformate reagent, followed by hydrolysis to yield the secondary amine, fluoxetine. Finally, treatment with hydrochloric acid (HCl) affords the hydrochloride salt.

The synthesis of the enantiomerically pure (R)-atomoxetine highlights the importance of stereocontrol. A common approach involves the asymmetric reduction of a ketone precursor.

Caption: Asymmetric synthesis of (R)-Atomoxetine.

Experimental Protocol: Asymmetric (R)-Atomoxetine Synthesis

-

Halogenation: Propiophenone is α-halogenated, for example, using sulfuryl chloride (SO₂Cl₂), to produce 3-chloro-1-phenyl-1-propanone.

-

Asymmetric Reduction: The prochiral ketone is enantioselectively reduced to the (R)-alcohol using a chiral reducing system. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst and borane (BH₃), is a highly effective method for this transformation, typically achieving high enantiomeric excess (ee).

-

Amination: The resulting chiral chlorohydrin is then reacted with methylamine to displace the chloride and form the corresponding amino alcohol, (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Etherification: Finally, a Williamson ether synthesis is performed by reacting the amino alcohol with o-cresol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent to yield (R)-atomoxetine.

The synthesis of reboxetine is more complex due to the presence of a morpholine ring and two stereocenters. One strategy involves the construction of the morpholine ring via cyclization.

Caption: A synthetic approach to (S,S)-Reboxetine.

Experimental Protocol: (S,S)-Reboxetine Synthesis

-

Asymmetric Epoxidation: A substituted cinnamic acid derivative undergoes asymmetric epoxidation, for instance, using Sharpless asymmetric epoxidation, to introduce the first stereocenter.

-

Epoxide Ring Opening: The chiral epoxide is opened by reaction with a protected amine, such as benzylamine, to install the second stereocenter with the desired relative stereochemistry.

-

Cyclization to Morpholinone: The resulting amino alcohol is then reacted with a suitable reagent, like chloroacetyl chloride, followed by intramolecular cyclization to form the morpholinone ring.

-

Reduction and Etherification: The amide carbonyl of the morpholinone is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄). The final ether linkage is then formed via a Williamson ether synthesis or a Mitsunobu reaction with 2-ethoxyphenol.

The synthesis of the SNRI duloxetine often involves the creation of a chiral β-amino alcohol intermediate, which is then subjected to an etherification reaction.

Caption: Asymmetric synthesis of (S)-Duloxetine via chiral resolution.

Experimental Protocol: (S)-Duloxetine Synthesis

-

Mannich Reaction: 2-Acetylthiophene undergoes a Mannich reaction with formaldehyde and dimethylamine to afford the corresponding β-amino ketone. [2]2. Ketone Reduction: The ketone is reduced to the racemic alcohol using a standard reducing agent like sodium borohydride. [2]3. Chiral Resolution: The racemic amino alcohol is resolved to isolate the desired (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid, followed by fractional crystallization. [2]4. Etherification: The resolved (S)-amino alcohol is then subjected to a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene in the presence of a strong base like sodium hydride to form the naphthyl ether linkage, yielding (S)-duloxetine. [2]

Data Summary of Synthetic Approaches

| Drug | Key Intermediate | Key Reactions | Stereocontrol Method | Typical Yields |

| Fluoxetine | β-Amino alcohol | Mannich, Reduction, Williamson Ether Synthesis | Racemic or Asymmetric Synthesis | 50-70% (overall) |

| Atomoxetine | (R)-Chlorohydrin | Asymmetric Reduction, Amination, Williamson Ether Synthesis | Catalytic Asymmetric Reduction | 60-80% (overall) |

| Reboxetine | Chiral Amino diol | Asymmetric Dihydroxylation/Epoxidation, Cyclization | Substrate-controlled or Catalytic Asymmetric Reaction | 20-40% (overall) |

| Duloxetine | (S)-Amino alcohol | Mannich, Reduction, Etherification | Chiral Resolution or Asymmetric Synthesis | 30-50% (overall) |

Conclusion and Future Perspectives

The phenoxypropylamine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of CNS-active drugs. The journey from the serendipitous observation of antidepressant effects in an antihistamine to the rational design of highly selective monoamine reuptake inhibitors is a testament to the power of medicinal chemistry. The synthetic methodologies outlined in this guide, from classic named reactions to modern asymmetric catalysis, provide a robust toolbox for the construction of these valuable molecules.

Looking ahead, the versatility of the phenoxypropylamine core suggests that its therapeutic potential is far from exhausted. Future research will likely focus on:

-

Novel Selectivity Profiles: The development of triple reuptake inhibitors (targeting SERT, NET, and DAT) or compounds with tailored selectivity ratios may offer improved efficacy and a faster onset of action for the treatment of depression and other mood disorders.

-

New Therapeutic Areas: The modulation of monoamine transporters is relevant to a range of neurological and psychiatric conditions beyond depression, including ADHD, anxiety disorders, and substance abuse disorders. Phenoxypropylamine derivatives may find new applications in these areas.

-

Improved Synthetic Routes: The development of more efficient, cost-effective, and environmentally friendly ("green") synthetic methods for these important drugs remains an active area of research in process chemistry.

References

-

The Story of Prozac: A Landmark Drug in Psychiatry. Psychology Today. Available at: [Link]

-

Duloxetine Synthesis. ResearchGate. Available at: [Link]

-

Diphenhydramine. Wikipedia. Available at: [Link]

-

Development and discovery of SSRI drugs. Wikipedia. Available at: [Link]

-

Reductive Amination in Pharma. Scribd. Available at: [Link]

-

A brief history of the development of antidepressant drugs: From monoamines to glutamate. TIMELINE. Available at: [Link]

-

Biosynthesis and Synthetic Biology of Psychoactive Natural Products. PubMed Central. Available at: [Link]

-

PPPA (drug). Wikipedia. Available at: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

-

Mitsunobu Reaction. BYJU'S. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

-

Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Semantic Scholar. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. ResearchGate. Available at: [Link]

-

Representative morpholine ring formation reactions. ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis. ChemTalk. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

Synthesis of Ketamine Derivatives by Mannich Reactions. Journal of Pharmaceutical Research International. Available at: [Link]

-

Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. Available at: [Link]

-

Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. PubMed. Available at: [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

-

Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. Bentham Science. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Some drugs that are synthesised using a Mannich reaction as the key.... ResearchGate. Available at: [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

-

Recent developments concerning the application of the Mannich reaction for drug design. Taylor & Francis Online. Available at: [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Mannich bases in medicinal chemistry and drug design. PubMed Central. Available at: [Link]

-

Role of Chirality in Drugs: An Overview. PubMed. Available at: [Link]

-

Role of Chirality in Drugs. Juniper Publishers. Available at: [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

Sources

- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

(3-Aminopropoxy)benzene Hydrochloride: A Technical Guide to Potential Therapeutic Applications

Abstract

(3-Aminopropoxy)benzene hydrochloride is a member of the phenoxypropylamine class of compounds, a chemical scaffold that has garnered significant interest in medicinal chemistry. While direct therapeutic applications of this specific hydrochloride salt remain underexplored in publicly available literature, compelling evidence from structurally analogous compounds suggests its potential utility in two primary therapeutic areas: the management of acid-related gastrointestinal disorders and the treatment of depression. This technical guide synthesizes the available data on related phenoxypropylamines and aryloxyphenylpropylamines to build a robust, evidence-based rationale for investigating this compound as a novel therapeutic agent. We will delve into its chemical characteristics, inferred mechanisms of action, and provide detailed, actionable protocols for its preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising compound.

Compound Profile: this compound

This compound is a primary amine hydrochloride salt. Its fundamental physicochemical properties are summarized below, providing a baseline for its handling and formulation in a research setting.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | (3-phenoxypropyl)amine hydrochloride | [1][2] |

| CAS Number | 83708-39-8 | [1][2][3] |

| Molecular Formula | C9H14ClNO | [1][2][3] |

| Molecular Weight | 187.67 g/mol | [1][2][3] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room Temperature | [1][4] |

Safety Profile: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[5][6][7][8][9]

Potential Therapeutic Application I: Anti-Ulcer Agent

The primary evidence for the potential anti-ulcer activity of this compound stems from research on the broader class of phenoxypropylamines. A key study demonstrated that certain derivatives of this class exhibit significant gastric acid antisecretory activity, suggesting a potential role in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[10][11]

Inferred Mechanism of Action: H2-Receptor Antagonism

The antisecretory effect of phenoxypropylamines is likely mediated through the antagonism of the histamine H2 receptor on gastric parietal cells.[10][11] Histamine is a key secretagogue that stimulates gastric acid production. By competitively blocking the H2 receptor, this compound could potentially inhibit the downstream signaling cascade that leads to acid secretion.[12][13][14][15][16]

Figure 1: Proposed mechanism of action of this compound as an H2-receptor antagonist on a gastric parietal cell.

Preclinical Evaluation Workflow: Anti-Ulcer Activity

A phased approach is recommended to evaluate the anti-ulcer potential of this compound, progressing from in vitro to in vivo models.

Figure 2: A preclinical workflow for evaluating the anti-ulcer activity of this compound.

Detailed Experimental Protocols

This model is effective for assessing both the anti-secretory and cytoprotective effects of a test compound.

Principle: Ligation of the pyloric sphincter of the stomach leads to an accumulation of gastric acid and pepsin, resulting in auto-digestion of the gastric mucosa and ulcer formation.

Procedure:

-

Animal Selection and Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Fasting: Fast the rats for 18-24 hours prior to the experiment, with free access to water.

-

Grouping and Dosing:

-

Group I (Control): Administer the vehicle (e.g., 1% Carboxymethyl cellulose) orally.

-

Group II (Standard): Administer a standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg) orally.

-

Group III & IV (Test): Administer this compound at two different doses (e.g., 200 and 400 mg/kg) orally.

-

-

Surgical Procedure:

-

One hour after drug administration, anesthetize the rats (e.g., with ketamine/xylazine).

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pyloric end of the stomach using a silk suture.

-

Close the abdominal incision with sutures.

-

-

Post-Surgical Period: Keep the animals for 4 hours.

-

Sample Collection and Analysis:

-

Sacrifice the animals via cervical dislocation.

-

Open the abdomen and ligate the esophageal end of the stomach.

-

Excise the stomach and collect the gastric contents into a centrifuge tube.

-

Measure the volume of the gastric juice and centrifuge at 1000 rpm for 10 minutes.

-

Determine the pH of the supernatant.

-

Estimate the free and total acidity by titrating against 0.01 N NaOH.

-

-

Ulcer Index Determination:

-

Open the stomach along the greater curvature and wash with saline.

-

Examine the gastric mucosa for ulcers using a magnifying glass.

-

Score the ulcers based on a standard scale and calculate the ulcer index.

-

Potential Therapeutic Application II: Antidepressant

The structural similarity of this compound to known aryloxyphenylpropylamines, which have demonstrated antidepressant-like activity, provides a strong rationale for investigating its potential in treating depression.[17][18][19][20][21]

Inferred Mechanism of Action: Monoamine Reuptake Inhibition

Many antidepressant drugs exert their effects by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft.[22][23] It is plausible that this compound could act as a reuptake inhibitor for one or more of these neurotransmitters, thereby increasing their availability and enhancing neurotransmission.

Figure 3: Proposed mechanism of this compound as a monoamine reuptake inhibitor.

Preclinical Evaluation Workflow: Antidepressant Activity

A well-established set of behavioral models can be used to screen for antidepressant-like activity.

Figure 4: A preclinical workflow for evaluating the antidepressant activity of this compound.

Detailed Experimental Protocols

This is a widely used primary screening model for antidepressant drugs.

Principle: When placed in an inescapable cylinder of water, rats will initially struggle but eventually adopt an immobile posture. Antidepressant treatment reduces the duration of this immobility.

Procedure:

-

Animal Selection and Acclimatization: Use male Sprague-Dawley rats (200-250g). Acclimatize for at least one week.

-

Grouping and Dosing:

-

Group I (Control): Administer vehicle intraperitoneally (i.p.).

-

Group II (Standard): Administer a standard antidepressant (e.g., Fluoxetine, 20 mg/kg, i.p.).

-

Group III & IV (Test): Administer this compound at two different doses (e.g., 25 and 50 mg/kg, i.p.).

-

-

Pre-Test Session (Day 1):

-

Place each rat individually in a glass cylinder (45 cm height, 20 cm diameter) containing 30 cm of water (23-25°C) for 15 minutes.

-

Remove the rats, dry them, and return them to their home cages.

-

-

Test Session (Day 2):

-

Administer the respective treatments 1 hour before the test.

-

Place the rats back into the swim cylinders for a 5-minute session.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Compare the immobility times between the different groups. A significant reduction in immobility time in the test groups compared to the control group suggests antidepressant-like activity.

-

Synthesis and Future Directions

The synthesis of this compound can be achieved through standard organic chemistry techniques, typically involving the reaction of phenol with a suitable 3-aminopropyl halide or a protected precursor.

The therapeutic potential of this compound, as inferred from the activities of its structural analogs, presents a compelling case for its further investigation. The protocols outlined in this guide provide a clear and scientifically rigorous path for the preclinical evaluation of its anti-ulcer and antidepressant properties. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the phenoxypropylamine scaffold for enhanced potency and selectivity. Furthermore, a detailed pharmacokinetic and toxicological profiling will be essential for its progression as a viable drug candidate.

References

- Current time information in Ada County, US. (n.d.). Google Search.

-